5,6-Difluoroindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIJOGDQWRLSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003691 | |

| Record name | 5,6-Difluoro-3-hydroxy-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83684-73-5 | |

| Record name | 5,6-Difluoro-3-hydroxy-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 5,6-Difluoroindoline-2,3-dione

An In-Depth Technical Guide to 5,6-Difluoroindoline-2,3-dione (5,6-Difluoroisatin)

Introduction

This compound, more commonly known as 5,6-difluoroisatin, is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid bicyclic structure, composed of a difluorinated benzene ring fused to a pyrrolidinedione ring, presents a unique scaffold for chemical elaboration.[1] The presence of two electron-withdrawing fluorine atoms at the 5 and 6 positions profoundly influences the electronic properties and reactivity of the isatin core, making it a valuable and versatile building block.[1]

This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of 5,6-difluoroisatin. We will delve into its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and key applications, with a particular focus on its pivotal role as a precursor in the synthesis of targeted therapeutics. The insights provided herein are grounded in established chemical principles and field-proven applications, aiming to equip scientists with the technical knowledge required to effectively utilize this important intermediate.

Physicochemical and Spectroscopic Profile

The unique properties of 5,6-difluoroisatin stem from its distinct molecular architecture. The fusion of the aromatic ring with the dicarbonyl-containing five-membered ring, combined with the strong electronegativity of the fluorine substituents, results in a stable, crystalline solid with characteristic chemical and spectral properties.[1]

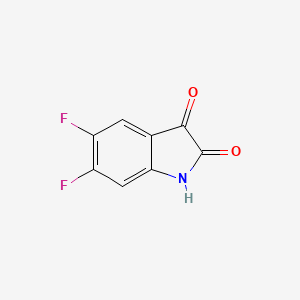

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 5,6-difluoro-1H-indole-2,3-dione | [1] |

| CAS Number | 774-47-0 | [2] |

| Molecular Formula | C₈H₃F₂NO₂ | [1][3] |

| Molecular Weight | 183.11 g/mol | [1][3] |

| Appearance | Orange to deep red crystalline solid/powder | [4][5] |

| Melting Point | 218-220 °C | [1][3] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO); low solubility in water. | [4] |

| Stability | Stable under ambient conditions when stored in a sealed container away from moisture and light. | [1] |

Spectroscopic Characterization

The spectroscopic data for 5,6-difluoroisatin are highly characteristic and essential for its identification and quality control. The electron-withdrawing effects of the fluorine atoms and carbonyl groups create a distinct electronic environment that is reflected in its NMR, IR, and mass spectra.[1]

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Features | References |

| ¹H NMR | Aromatic Protons: Complex multiplets in the downfield region. Amide Proton (N-H): Broad singlet typically observed around δ 10-11 ppm in DMSO-d₆. | [1] |

| IR Spectroscopy | C=O Stretching: Strong absorption bands in the 1700-1800 cm⁻¹ region. N-H Stretching: Broad absorption band around 3200-3400 cm⁻¹, indicative of hydrogen bonding. | [1] |

| Mass Spectrometry | Molecular Ion (M⁺): Peak observed at m/z = 183, corresponding to the molecular formula. Fragmentation: Characteristic loss of one or both carbonyl groups (CO, 28 Da). | [1] |

Synthesis and Mechanism

The most prevalent and reliable method for synthesizing isatin and its derivatives, including 5,6-difluoroisatin, is the Sandmeyer isatin synthesis. This classical approach involves the condensation of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions.

Causality in Synthesis Design: The choice of the Sandmeyer route is dictated by its reliability and the commercial availability of the starting material, 3,4-difluoroaniline. The mechanism proceeds via an electrophilic substitution reaction where the isonitrosoacetanilide intermediate, upon protonation in concentrated sulfuric acid, cyclizes to form the indoline-2,3-dione ring system. The strong acid acts as both a catalyst and a dehydrating agent to drive the reaction to completion.

Caption: Key reactivity hotspots of the 5,6-Difluoroisatin scaffold.

Application in Drug Discovery & Development

The true value of 5,6-difluoroisatin is realized in its application as a synthetic intermediate. Fluorinated organic compounds are highly sought after in drug development because the inclusion of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity. [3] Case Study: Synthesis of Sunitinib

A prime example of the industrial and medicinal importance of this scaffold is its role as a key intermediate in the synthesis of Sunitinib. [6]Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). [7] The synthesis involves a Knoevenagel-type condensation reaction between an oxindole (derived from the isatin) and a pyrrole-carboxaldehyde. While some routes reduce the 5,6-difluoroisatin to the corresponding 5,6-difluorooxindole first, the isatin itself is the foundational precursor. The condensation joins the two key heterocyclic fragments that constitute the final drug substance. [8][9]This application underscores the compound's role in constructing complex, biologically active molecules.

Other Potential Biological Activities

Beyond its use as a building block, the isatin scaffold itself is known to possess a broad range of biological activities. Preliminary studies on 5,6-difluoroisatin and related compounds suggest potential for:

-

Enzyme Inhibition: Inhibition of enzymes such as cholinesterase, which is relevant in neurodegenerative disease research. [1]* Antimicrobial Activity: Some reports indicate activity against various bacteria and fungi. [1]* Anticancer Properties: The isatin core is a common feature in compounds investigated for anticancer activity, and preliminary studies suggest 5,6-difluoroisatin may also exhibit such properties. [1]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of 5,6-difluoroisatin is essential to ensure safety. It is classified as a hazardous substance.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. * Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [4]If handling large quantities or generating dust, use respiratory protection.

-

Handling: Avoid contact with skin, eyes, and clothing. [4]Avoid inhaling dust. [4]Use in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from moisture and light. [1][3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with a unique combination of structural rigidity, tunable reactivity, and advantageous fluorine substitution. Its well-established synthesis and predictable chemical behavior at the C3-carbonyl and N1-amide positions make it an exceptionally reliable building block. Its critical role in the synthesis of the blockbuster anticancer drug Sunitinib is a testament to its importance in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity opens the door to the creation of novel fluorinated heterocycles with enhanced therapeutic potential.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Patel, Z. M., et al. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN103992308A - Method for preparing sunitinib.

-

ResearchGate. (n.d.). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of sunitinib analogues and physicochemical properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. Retrieved from [Link]

Sources

- 1. Buy this compound | 774-47-0 [smolecule.com]

- 2. 5,6-difluoro-indoline-2,3-dione | 774-47-0 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. chembk.com [chembk.com]

- 5. 5,6-Difluoroisatin | CymitQuimica [cymitquimica.com]

- 6. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. researchgate.net [researchgate.net]

- 8. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

5,6-Difluoroindoline-2,3-dione structure and properties

An In-depth Technical Guide to 5,6-Difluoroindoline-2,3-dione: Structure, Properties, and Applications

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable building blocks, this compound, also known as 5,6-Difluoroisatin, has emerged as a molecule of significant interest. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic compound featuring a benzene ring fused to a five-membered pyrrolidinedione ring.[2] The defining features are the two fluorine atoms at the 5 and 6 positions of the indole core and the dicarbonyl motif at positions 2 and 3.[2] These structural elements synergistically dictate its reactivity and utility.

Structural and Chemical Identity

The fundamental identifiers for this compound are crucial for its unambiguous classification and procurement.

| Identifier | Value | Source |

| CAS Number | 774-47-0 | [2][3][4] |

| IUPAC Name | 5,6-difluoro-1H-indole-2,3-dione | [2] |

| Molecular Formula | C₈H₃F₂NO₂ | [2][3][5] |

| Molecular Weight | 183.11 g/mol | [2][3][5] |

| Canonical SMILES | C1=C2C(=CC(=C1F)F)NC(=O)C2=O | [2] |

| InChI Key | FQIJOGDQWRLSQW-UHFFFAOYSA-N | [2] |

Physicochemical Characteristics

The physical properties of this compound are characteristic of a rigid, polar organic solid. The presence of fluorine substituents enhances its thermal stability.[2]

| Property | Value | Source |

| Appearance | Solid, crystalline powder. Some sources describe it as deep red. | [3][6] |

| Melting Point | 218-220 °C | [2][3] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and acetone. | [2][6] |

| Storage | Store at room temperature in a dry, well-ventilated place, away from light and moisture. | [3][7] |

Molecular Architecture Visualization

The structural framework of this compound is fundamental to understanding its chemical behavior.

Caption: General workflow for the synthesis of 5,6-Difluoroisatin.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using a suite of spectroscopic techniques. The data presented below are characteristic values reported in the literature.

| Technique | Key Observations | Source |

| ¹H NMR | Aromatic protons appear as complex multiplets in the downfield region. The amide proton (N-H) typically resonates as a broad singlet around 10-11 ppm. | [2] |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibrations are observed in the 1700-1800 cm⁻¹ region. The N-H stretching vibration appears around 3200-3400 cm⁻¹. | [2] |

| Mass Spectrometry | The molecular ion peak appears at m/z 183, corresponding to the molecular formula. Characteristic fragmentation includes the loss of one or both carbon monoxide (CO) groups. | [2] |

| UV-Visible | Exhibits strong absorption in the UV region due to π→π* and n→π* electronic transitions within the conjugated system. | [2] |

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is dominated by the electrophilic nature of its C3 carbonyl group and the nucleophilicity of the N-H group. The electron-withdrawing fluorine atoms modulate the electronic properties of the entire ring system.

Key Chemical Reactions

-

Condensation Reactions: The C3 carbonyl is highly reactive towards nucleophiles, readily participating in condensation reactions to form a wide array of derivatives, such as Schiff bases and hydrazones. [2]* N-Alkylation/Acylation: The indole nitrogen can be functionalized through reactions with various electrophiles, allowing for the introduction of diverse substituents. [8]* Reduction: The compound can be reduced to form 5,6-difluorooxindole or 5,6-difluoroindole, providing access to different classes of fluorinated heterocycles. [6]

Biological Activities and Applications

This compound is a versatile scaffold for the synthesis of bioactive molecules. Its derivatives have shown promise across multiple therapeutic areas. [3]

-

Enzyme Inhibition: The isatin core is a known "privileged structure" in medicinal chemistry. Derivatives of this compound have been investigated as inhibitors of various enzymes, including caspases, kinases, and cholinesterase, which are implicated in neurodegenerative disorders like Alzheimer's disease. [2][3]* Anticancer Activity: Preliminary studies suggest that the compound and its analogs may possess anticancer properties against certain cancer cell lines. [2][3]Isatin-based compounds are known to interfere with multiple stages of tumor progression.

-

Antimicrobial Properties: The compound has been studied for its potential as an antibacterial agent, with some research indicating it can inhibit enzymes essential for bacterial DNA replication, such as DNA gyrase. [2]This makes it a valuable starting point for developing new antibiotics to combat resistant strains. [2]* Materials Science: The unique electronic properties imparted by the fluorinated indole core make it a candidate for the development of advanced organic materials with specific electronic or optical characteristics. [2][3]

Caption: Role as a versatile scaffold in research and development.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. While toxicity data is limited, standard precautions for handling chemical reagents should be strictly followed. [6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [6][7]* Handling: Avoid inhalation of dust and direct contact with skin and eyes. [6][7]Use in a well-ventilated area or under a chemical fume hood. [7]Wash hands thoroughly after handling. [7]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [3][7]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]* First Aid: In case of skin contact, wash immediately with plenty of soap and water. [7]For eye contact, rinse cautiously with water for several minutes. [7]If inhaled, move the person to fresh air. [7]Seek medical attention if irritation or other symptoms persist. [6][7]

Conclusion

This compound is a high-value chemical intermediate with a rich profile of chemical reactivity and biological potential. Its fluorinated structure provides a unique combination of properties that are highly sought after in drug discovery and materials science. The synthetic accessibility and the capacity for diverse chemical modifications at multiple positions make it an exceptionally versatile platform for generating novel molecules with tailored functions. As research continues to uncover new applications, the importance of this compound as a foundational building block for advanced scientific endeavors is set to grow.

References

-

This compound. MySkinRecipes. [Link]

-

This compound. ChemBK. [Link]

-

5,6-Difluoroisoindoline-1,3-dione | C8H3F2NO2 | CID 14818212. PubChem. [Link]

-

5-Fluoroindole-2,3-dione. Virtuous Lifesciences. [Link]

-

5-Fluoroindoline-2,3-dione | Request PDF. ResearchGate. [Link]

-

5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO. PubChem. [Link]

-

5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF. ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry. [Link]

-

Fluorine NMR. University of Washington. [Link]

-

Synthesis of 5-Fluoroindole-5-13C. DiVA. [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]

-

Synthesis of 5-Substituted Indole-2,3-dione. Atlantis Press. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Buy this compound | 774-47-0 [smolecule.com]

- 3. This compound [myskinrecipes.com]

- 4. 5,6-difluoro-indoline-2,3-dione | 774-47-0 [chemicalbook.com]

- 5. 5,6-Difluoroisoindoline-1,3-dione | C8H3F2NO2 | CID 14818212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Difluoroindoline-2,3-dione CAS number 774-47-0

An In-Depth Technical Guide to 5,6-Difluoroindoline-2,3-dione (CAS 774-47-0) for Advanced Research and Drug Development

Foreword

Welcome to a comprehensive technical examination of this compound, also known as 5,6-Difluoroisatin. This guide is crafted for the discerning researcher, scientist, and drug development professional who requires a deep, application-oriented understanding of this versatile fluorinated heterocycle. The strategic incorporation of fluorine atoms onto the isatin scaffold significantly alters its physicochemical properties, offering enhanced metabolic stability, bioavailability, and unique electronic characteristics.[1][2] This document moves beyond a simple recitation of facts, providing a synthesized narrative that explains the causality behind its synthesis, reactivity, and applications, grounded in authoritative scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a bicyclic compound featuring an indole ring fused with a dione moiety.[3] The presence of two electron-withdrawing fluorine atoms at the 5 and 6 positions of the benzene ring is the defining structural feature, profoundly influencing its electronic distribution, reactivity, and biological activity.[3] It is classified among fluorinated organic compounds, a group highly valued in medicinal chemistry for the unique attributes fluorine imparts to a molecule.[3][4]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 774-47-0 | |

| Molecular Formula | C₈H₃F₂NO₂ | [1][3] |

| Molecular Weight | 183.11 g/mol | [1][3] |

| Appearance | White crystalline solid to deep red crystalline powder | [3][5] |

| Melting Point | 218-220 °C | [1][3] |

| Solubility | Low solubility in water; soluble in organic solvents like DMSO | [5] |

| Purity | Typically ≥97% | |

| Storage | Room temperature, in a dry, sealed container | [1][6] |

Synthesis and Mechanistic Considerations

The synthesis of 5,6-Difluoroisatin can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A prevalent and reliable method is the acid-catalyzed cyclization of an isonitrosoacetanilide precursor, derived from the corresponding substituted aniline.[7][8]

Workflow for Synthesis via Sandmeyer-type Reaction and Cyclization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from (2E)-N-(3,4-difluorophenyl)-2-hydroxyiminoacetamide

This protocol is based on a general procedure for isatin synthesis and is a self-validating system where reaction progress can be monitored and the final product confirmed through standard analytical techniques.[7]

Materials:

-

(2E)-N-(3,4-difluorophenyl)-2-hydroxyiminoacetamide (1 equiv.)

-

Concentrated Sulfuric Acid (18.1 M)

-

Deionized Water & Ice

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and thermometer, carefully add concentrated sulfuric acid (approx. 0.7 mL per mmol of the starting material).

-

Addition of Reactant: While stirring, heat the sulfuric acid to 60 °C. Add the isonitrosoacetanilide precursor in small portions, maintaining the temperature.

-

Cyclization: After the addition is complete, increase the temperature to an internal temperature of 80 °C and stir for 30 minutes. The mixture will typically darken.

-

Quenching and Precipitation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water (approx. 5 mL per gram of starting material).

-

Isolation: Slowly and carefully pour the reaction solution onto the ice-water mixture with vigorous stirring. A solid precipitate should form.

-

Purification: Stir the resulting slurry for 10-15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Reactivity and Application as a Synthetic Building Block

The chemical behavior of this compound is dominated by the electrophilic character of its C3 carbonyl group and the nucleophilic nitrogen atom, modulated by the electron-withdrawing fluorine atoms. This makes it a versatile precursor for a wide range of heterocyclic compounds.[3]

Caption: Core reactivity pathways of this compound.

Its key reactions include:

-

Condensation Reactions: The C3 carbonyl is highly reactive towards nucleophiles, readily participating in condensation reactions to form various derivatives like Schiff bases and hydrazones.[3]

-

Nucleophilic Aromatic Substitution: While the C-F bonds are strong, they can be replaced by potent nucleophiles under specific conditions.[3]

-

Cycloaddition: The dione system can participate in cycloaddition reactions, enabling the construction of complex, multi-ring structures.[3]

This reactivity profile establishes this compound as a crucial intermediate for creating libraries of fluorinated heterocycles, which are highly valuable in drug discovery for their enhanced metabolic stability and bioavailability.[1]

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic methods. The data presented below are characteristic and serve as a benchmark for sample validation.

Table 2: Key Spectroscopic Data

| Technique | Characteristic Features | Source(s) |

| ¹H NMR | Aromatic Protons: Complex multiplets in the downfield region (δ 7.0-8.0 ppm), influenced by F-H coupling. Amide Proton (N-H): Broad singlet around δ 10-11 ppm. | [3] |

| IR Spectroscopy | C=O Stretching: Strong absorptions in the 1700-1800 cm⁻¹ region. N-H Stretching: Broad band around 3200-3400 cm⁻¹ due to hydrogen bonding. | [3] |

| Mass Spectrometry | Molecular Ion (M+): Peak corresponding to the molecular weight (183.11 m/z). | [3] |

Applications in Drug Discovery and Material Science

The unique electronic and structural properties of this compound make it a valuable scaffold in several high-impact research areas.

A. Pharmaceutical and Medicinal Chemistry

The isatin core is a well-established "privileged scaffold" in medicinal chemistry. The addition of fluorine atoms enhances its potential, leading to applications in:

-

Oncology: Isatin derivatives have shown promise as anticancer agents.[3][9] The fluorinated core can be used to develop potent inhibitors of key cellular targets like caspases, which are involved in apoptosis.[10][11][12]

-

Infectious Diseases: It has been investigated as a potential antibacterial agent, with studies suggesting it can inhibit enzymes crucial for bacterial replication, such as DNA gyrase.[3] This makes it a candidate for developing new drugs against resistant bacterial strains.

-

Neurological Disorders: The compound has shown potential for enzyme inhibition of targets like cholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's.[3]

-

Drug Design: It serves as a key intermediate in the synthesis of more complex bioactive molecules, targeting a range of conditions from inflammation to viral infections.[1][9]

B. Material Science

Beyond pharmaceuticals, the defined electronic properties conferred by the difluoro-substitution pattern make it a candidate for the development of advanced organic materials with specific electronic and optical characteristics.[1][3]

Safety, Handling, and Hazard Information

As a laboratory chemical, this compound requires careful handling to minimize exposure.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [13] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid inhalation of dust and direct contact with skin and eyes.[5]

-

In case of exposure, wash the affected area immediately and seek medical attention.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in science. Its fluorinated isatin structure provides a robust platform for developing novel therapeutics and advanced materials. The insights and protocols detailed in this guide are intended to empower researchers to harness the full potential of this compound, paving the way for new discoveries in oncology, infectious disease, and beyond.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Bogdanov, A. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Difluoroisoindoline-1,3-dione. Retrieved from [Link]

-

PubMed. (n.d.). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Retrieved from [Link]

-

PubMed. (2009, June 11). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. Retrieved from [Link]

-

PubMed. (2009, April 1). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, May 13). 5-Fluoroindoline-2,3-dione | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroisatin. Retrieved from [Link]

-

Nargund College of Pharmacy. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Buy this compound | 774-47-0 [smolecule.com]

- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 774-47-0|this compound|BLD Pharm [bldpharm.com]

- 7. 5,6-difluoro-indoline-2,3-dione | 774-47-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 5,6-Difluoroindoline-2,3-dione

An In-depth Technical Guide to 5,6-Difluoroindoline-2,3-dione

Introduction

This compound, also known as 5,6-difluoroisatin, is a fluorinated organic compound that has garnered significant interest in the scientific community.[1] Its unique bicyclic structure, featuring an indole ring fused to a diketone moiety with two fluorine atoms at the 5 and 6 positions, imparts distinct chemical and physical properties.[1] These characteristics make it a valuable building block and intermediate in various fields, particularly in the synthesis of bioactive compounds for drug discovery and the development of advanced materials.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

The foundational aspects of this compound are its nomenclature and structural arrangement, which dictate its chemical behavior.

Nomenclature and Chemical Identifiers

-

IUPAC Name: 5,6-difluoro-1H-indole-2,3-dione[1]

-

Common Name: 5,6-Difluoroisatin

-

CAS Number: 774-47-0[1]

Molecular Architecture

The structure of this compound consists of a benzene ring fused to a five-membered pyrrolidinedione ring.[1] This bicyclic framework contains two carbonyl groups at the 2 and 3 positions of the indoline system.[1] The key feature is the presence of two fluorine atoms at the 5 and 6 positions of the aromatic ring. These strongly electron-withdrawing fluorine atoms significantly influence the electronic distribution and reactivity of the entire molecule.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and spectral properties of this compound are crucial for its handling, characterization, and application in various experimental setups.

Physical State and Appearance

This compound typically presents as a solid.[2] Sources have variously described it as a white crystalline solid or a deep red crystalline powder.[1][3] This variation may depend on the purity and crystalline form of the compound.

Quantitative Physical Data

The following table summarizes key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 183.11 g/mol | [1][2][4] |

| Melting Point | 218-220 °C | [1][2] |

| Alternate Melting Point | ~230-235 °C | [3] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO, ethanol, and acetone. | [1][3] |

The presence of fluorine substituents enhances the thermal stability of the compound by increasing bond dissociation energies.[1]

Spectral Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show complex multiplets in the downfield region for the aromatic protons, a result of the electron-withdrawing effects of the fluorine atoms and carbonyl groups.[1] The amide proton (N-H) typically appears as a broad singlet around 10-11 ppm.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic strong absorption bands for the carbonyl (C=O) stretching vibrations in the 1700-1800 cm⁻¹ region.[1] The amide N-H stretching vibration is typically observed around 3200-3400 cm⁻¹.[1]

-

Mass Spectrometry : Mass spectrometric analysis confirms the molecular weight with a molecular ion peak at an m/z of 183.[1] Common fragmentation patterns include the loss of carbon monoxide (CO) from the carbonyl groups.[1]

Storage and Stability

This compound demonstrates good stability under ambient conditions when stored in a sealed container, protected from moisture and light.[1][2] The fluorine atoms enhance its chemical stability by making the aromatic ring less susceptible to nucleophilic attack.[1] It is recommended to store the compound at room temperature in a dry environment.[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely governed by the electron-withdrawing nature of its fluorine substituents and the reactivity of the dicarbonyl moiety.

Electronic Profile

The fluorine atoms and carbonyl groups are strongly electron-withdrawing, which significantly impacts the electronic properties of the molecule.[1] This electronic deficiency influences its reactivity in various chemical transformations.[1]

Key Chemical Reactions

This compound participates in several types of reactions, making it a versatile synthetic intermediate.

-

Condensation Reactions : It readily undergoes condensation reactions with various nucleophiles to form a wide range of derivatives.[1]

-

Nucleophilic Substitution : Under appropriate conditions, the fluorine atoms on the aromatic ring can be displaced by nucleophiles.[1]

-

Cycloaddition Reactions : The compound can participate in cycloaddition reactions to construct more complex molecular architectures.[1]

-

Oxidation-Reduction : It is considered a strong oxidant and can be reduced to 5,6-Difluoroindoline-2,3-diol.[3]

Caption: Major reaction pathways of this compound.

Synthesis and Analytical Workflow

The preparation and subsequent characterization of this compound follow established organic chemistry protocols.

Synthetic Methodologies

A common laboratory-scale synthesis involves the cyclization of a substituted isonitrosoacetanilide in the presence of a strong acid like concentrated sulfuric acid.[5][6]

A Generalized Synthetic Protocol:

-

Starting Material : An appropriately substituted aniline, such as 3,4-difluoroaniline.

-

Formation of Isonitrosoacetanilide : The aniline is reacted with chloral hydrate and hydroxylamine hydrochloride to yield the corresponding isonitrosoacetanilide.[6]

-

Cyclization : The isonitrosoacetanilide is then treated with concentrated sulfuric acid at an elevated temperature (e.g., 80°C) to induce cyclization.[5][6]

-

Workup and Purification : The reaction mixture is poured into ice water to precipitate the crude product, which is then collected by filtration and can be further purified by standard methods like recrystallization.[5]

Caption: A typical synthetic workflow for this compound.

Analytical Characterization Workflow

A standard workflow is employed to confirm the identity and purity of the synthesized compound.

Caption: Standard workflow for the analysis of this compound.

Applications and Areas of Research

The unique properties of this compound make it a valuable compound in several areas of scientific research and development.

-

Pharmaceutical Research : It is a key intermediate in the synthesis of bioactive molecules.[2] Its derivatives are being investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor modulators for neurological, inflammatory, and oncological diseases.[1][2] Some studies have suggested potential antibacterial, antimicrobial, and anticancer properties.[1]

-

Material Science : The distinct electronic properties imparted by the fluorine atoms make this compound a candidate for the development of advanced organic materials with specific electronic characteristics.[1][2]

-

Agrochemicals : There is potential for its use in the development of new agrochemicals due to its biological activity.[1]

Safety and Handling

While specific toxicity data for this compound is not extensively detailed in the provided results, general precautions for handling chemical compounds of this class should be observed.

-

Personal Protective Equipment : Always wear appropriate protective gloves, safety goggles, and laboratory clothing when handling the compound.[3][7]

-

Handling : Avoid inhalation of dust and direct contact with skin and eyes.[3][7] Use in a well-ventilated area or a chemical fume hood.[7][8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[7]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

Conclusion

This compound is a compound with a rich chemical profile, characterized by the strong electron-withdrawing effects of its difluoro substitution. Its physical stability, well-defined spectral characteristics, and versatile reactivity make it an important building block in medicinal chemistry and material science. As research continues, the full potential of this and related fluorinated isatins in various scientific and industrial applications will undoubtedly be further elucidated.

References

- Smolecule. (n.d.). Buy this compound | 774-47-0.

- ChemBK. (2024, April 9). This compound.

- ChemicalBook. (n.d.). 5,6-difluoro-indoline-2,3-dione synthesis.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (2025, July 24). 5,6-difluoro-indoline-2,3-dione | 774-47-0.

- PubChem. (n.d.). 5,6-Difluoroisoindoline-1,3-dione | C8H3F2NO2 | CID 14818212.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Fluoro-1H-indole.

- Chemsrc. (2025, August 24). 4,6-Difluoro-1H-indole-2,3-dione | CAS#:126674-93-9.

- ResearchGate. (2016). Synthesis of 5-Substituted Indole-2,3-dione.

Sources

- 1. Buy this compound | 774-47-0 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. 5,6-Difluoroisoindoline-1,3-dione | C8H3F2NO2 | CID 14818212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6-difluoro-indoline-2,3-dione | 774-47-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. 4,6-Difluoro-1H-indole-2,3-dione | CAS#:126674-93-9 | Chemsrc [chemsrc.com]

Introduction: The Strategic Importance of Fluorinated Heterocycles

An In-Depth Technical Guide to 5,6-Difluoroindoline-2,3-dione for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Among the privileged heterocyclic cores, indoline-2,3-dione, commonly known as isatin, represents a versatile and highly valued building block. This guide focuses on a key derivative, This compound (also known as 5,6-Difluoroisatin), a compound distinguished by the presence of two fluorine atoms on its benzene ring.[2] These substituents impart unique characteristics that make it a compound of significant interest for the development of novel therapeutics and advanced materials.

This document serves as a comprehensive technical resource, providing an in-depth analysis of the molecular properties, synthesis, reactivity, and applications of this compound. It is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound in their scientific endeavors.

Core Molecular and Physical Properties

This compound is a bicyclic compound featuring a benzene ring fused to a five-membered pyrrolidinedione ring.[2] The defining features are the two carbonyl groups at the 2 and 3 positions and the vicinal fluorine atoms at the 5 and 6 positions. These fluorine atoms exert strong electron-withdrawing effects, which significantly modulate the electronic distribution and reactivity of the entire molecular framework.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₂NO₂ | [2][3][4][5] |

| Molecular Weight | 183.11 g/mol | [2][4][5][6] |

| CAS Number | 774-47-0 | [2][4][7] |

| IUPAC Name | 5,6-difluoro-1H-indole-2,3-dione | [2] |

| Synonyms | 5,6-Difluoroisatin | [2][8] |

| Appearance | White to deep red crystalline solid/powder | [2][3] |

| Melting Point | 218-220 °C / 230-235 °C | [2][3][4] |

| Solubility | Limited in water; soluble in polar organic solvents (e.g., DMSO, ethanol, acetone) | [2][3] |

*Note on Physical Properties: Discrepancies in reported appearance and melting point values exist in commercial and chemical literature, which may be attributable to variances in purity, crystalline form, or measurement conditions.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A prevalent and reliable method is the acid-catalyzed cyclization of an appropriate N-aryl-2-hydroxyiminoacetamide precursor, a variant of the Sandmeyer isatin synthesis.

General Synthesis Protocol via Acid-Catalyzed Cyclization

This procedure involves the intramolecular electrophilic substitution of a difluorinated aniline derivative.

-

Precursor Synthesis: The synthesis begins with the preparation of (2E)-N-(3,4-difluorophenyl)-2-hydroxyiminoacetamide from 3,4-difluoroaniline.

-

Cyclization: The precursor is added in portions to a strong acid, typically concentrated sulfuric acid, at an elevated temperature (e.g., 60-80 °C).[7] The acid protonates the oxime, facilitating the cyclization onto the electron-rich aromatic ring.

-

Hydrolysis & Precipitation: The reaction mixture is heated to complete the reaction, then cooled and carefully poured into an ice-water mixture. This step hydrolyzes any intermediates and precipitates the final product.

-

Isolation and Purification: The resulting solid is collected by filtration, washed to remove residual acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[7]

The causality behind using a strong acid like H₂SO₄ is twofold: it acts as both a catalyst to promote the cyclization and as a dehydrating agent, driving the reaction towards the desired product.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its utility as a versatile synthetic intermediate for creating libraries of bioactive compounds.[4] Its fluorinated core offers enhanced metabolic stability and unique binding interactions, making it an attractive starting point for drug development programs targeting various diseases.[1][4]

Enzyme Inhibitor Development

The isatin scaffold is a well-known "privileged structure" for kinase inhibitors. The difluoro-substitution pattern on the benzene ring can enhance binding affinity and selectivity. Derivatives have shown potential as inhibitors of enzymes crucial to disease pathways.

-

Antibacterial Agents: The compound has been investigated for its potential to inhibit bacterial enzymes like DNA gyrase, suggesting a role in developing new antibiotics to combat resistant strains.[2]

-

Neurodegenerative Diseases: Studies have suggested that isatin derivatives can inhibit enzymes such as cholinesterase (ChE), which is a target in Alzheimer's disease research.[2]

Intermediate for Bioactive Heterocycles

This compound is a building block for producing more complex fluorinated heterocycles.[4] The reactive dicarbonyl group allows for a wide range of chemical transformations, including condensation and cycloaddition reactions, to generate diverse molecular architectures for screening against oncological, inflammatory, and neurological targets.[2][4]

Caption: Role of this compound in drug discovery.

Analytical Characterization

Rigorous structural confirmation is essential for any research involving this compound. Standard analytical techniques are used for its characterization.

-

Mass Spectrometry (MS): Confirms the molecular weight. The molecular ion peak is expected at an m/z of approximately 183, corresponding to the molecular formula C₈H₃F₂NO₂.[2] High-resolution mass spectrometry (HRMS) provides the exact mass. Fragmentation patterns often show the characteristic loss of one or both carbonyl groups (CO, 28 Da).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show signals corresponding to the aromatic protons and the N-H proton. The coupling patterns and chemical shifts are influenced by the fluorine atoms.

-

¹⁹F NMR: Is critical for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at the 5 and 6 positions.

-

¹³C NMR: Will show signals for the eight carbon atoms, including the two characteristic downfield signals for the carbonyl carbons.

-

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H bond and the C=O bonds of the dicarbonyl system.[2]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern chemical and pharmaceutical research. Its difluorinated structure provides a unique combination of reactivity and physicochemical properties that are highly sought after in the pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles. As synthetic methodologies become more advanced and our understanding of fluorine's role in molecular design deepens, the importance of scaffolds like this compound is poised to grow, paving the way for the next generation of enzyme inhibitors, receptor modulators, and advanced functional materials.

References

-

ChemBK. (2024, April 9). This compound. Retrieved January 11, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 5,6-Difluoroisoindoline-1,3-dione. Retrieved January 11, 2026, from [Link]

-

Virtuous Lifesciences. (n.d.). 5-Fluoroindole-2,3-dione. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2000). 5-Fluoroindoline-2,3-dione | Request PDF. Retrieved January 11, 2026, from [Link]

-

Priya A., Kumar N., & Nargund S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. Nargund College of Pharmacy. Retrieved January 11, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Buy this compound | 774-47-0 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. This compound [myskinrecipes.com]

- 5. 5,6-difluoro-indoline-2,3-dione synthesis - chemicalbook [chemicalbook.com]

- 6. 5,6-Difluoroisoindoline-1,3-dione | C8H3F2NO2 | CID 14818212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5,6-difluoro-indoline-2,3-dione | 774-47-0 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Isatin Scaffold and the Power of Fluorine

An In-depth Technical Guide to the Biological Activity of Fluorinated Isatins

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Originally isolated from plants of the Isatis genus, this endogenous compound is also found in humans as a metabolic derivative of adrenaline.[2] The isatin core, with its reactive carbonyl groups at positions 2 and 3 and a modifiable NH group at position 1, serves as a versatile building block for a multitude of pharmacologically active substances.[1] Isatin and its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][3][4] Notably, the isatin derivative Sunitinib has received FDA approval for the treatment of gastrointestinal stromal tumors and renal cell carcinoma, underscoring the clinical relevance of this scaffold.[3][5]

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, capable of profoundly enhancing a compound's pharmacokinetic and pharmacodynamic profile.[6] Fluorination can improve metabolic stability, bioavailability, lipophilicity, and binding affinity to target enzymes.[6][7] When applied to the isatin scaffold, fluorination has led to the development of derivatives with significantly amplified and diverse biological activities, making them a focal point of contemporary drug discovery research.[6]

This guide provides a comprehensive technical overview of the multifaceted biological activities of fluorinated isatins, detailing their mechanisms of action, summarizing key quantitative data, and providing field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Cancer

The most extensively documented therapeutic application of fluorinated isatins is in oncology.[5] These compounds exert their cytotoxic effects against cancer cells through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways essential for tumor growth and survival.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which fluorinated isatins eliminate cancer cells is through the induction of apoptosis. This process is often initiated via the intrinsic or mitochondrial pathway.

-

Mitochondrial Membrane Dissipation and ROS Production: Studies on fluorinated 1-benzylisatins have shown that their cytotoxic action is directly associated with the dissipation of the mitochondrial membrane potential.[3][8][9] This event is a critical early step in apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Concurrently, these compounds stimulate the production of reactive oxygen species (ROS) within tumor cells.[3][8][9] While basal levels of ROS are essential for cell signaling, excessive ROS accumulation induces oxidative stress, damages cellular components like DNA and proteins, and ultimately triggers apoptotic cell death.

-

Caspase Activation: Caspases are a family of cysteine proteases that act as the executioners of apoptosis.[10] Fluorinated isatins, particularly N-substituted 5-pyrrolidinylsulfonyl isatins, have been identified as potent inhibitors of effector caspases, specifically caspase-3 and caspase-7.[10][11][12] This may seem counterintuitive; however, the interaction with caspases highlights the compounds' ability to modulate key enzymatic machinery within the cell. The broader anticancer effect is often linked to the upstream disruption of mitochondrial function, which in turn activates the caspase cascade, leading to the systematic dismantling of the cell.

The diagram below illustrates the proposed apoptotic pathway initiated by fluorinated isatins.

Caption: Proposed mechanism of apoptosis induction by fluorinated isatins.

Cytotoxicity Data

Fluorinated isatin derivatives have demonstrated moderate to high cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated isatin-hydrazone (Compound 8) | A549 (Lung) | 42.43 | [2][13] |

| Fluorinated isatin-hydrazone (Compound 8) | HepG2 (Liver) | 48.43 | [13] |

| Fluorinated isatin-hydrazone (Compound 14) | A549 (Lung) | 115.00 | [2] |

| Isatin (isolated) | HL60 (Leukemia) | ~19.98 (2.94 µg/ml) | [14] |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4 - 13 | [15] |

Antimicrobial and Antiviral Activities

The unique chemical properties imparted by fluorine also contribute to the potent antimicrobial and antiviral activities of isatin derivatives.

Antibacterial and Antifungal Activity

Certain water-soluble pyridinium isatin-3-acylhydrazones containing fluorine exhibit significant antagonistic effects against phytopathogens of both bacterial and fungal origin.[3][8][9] This suggests their potential application as agricultural preparations for combating plant diseases.[3][9] The mechanism is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The incorporation of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through the cell walls of microorganisms.[16]

Antiviral Activity

Fluorinated isatins have emerged as a promising class of antiviral agents.[6] Research has demonstrated their efficacy against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[17]

-

Anti-HIV Activity: The inhibitory activity of isatin-thiosemicarbazones on HIV replication has been reported.[6] Specific norfloxacin-isatin Mannich bases were identified as potent inhibitors of HIV-1 replication, with some compounds showing maximum protection in the range of 70-95%.[17]

-

Anti-HCV Activity: Certain isatin derivatives have been shown to completely inhibit HCV replication at concentrations of 50 µg/mL with minimal cytotoxicity.[17]

The synthesis of novel fluorinated iminoisatin derivatives is an active area of research aimed at developing better antiviral drugs with fewer side effects.[6]

Neuroprotective and Anti-Neuroinflammatory Effects

Neuroinflammation, often mediated by overactivated microglia, is a key factor in the progression of neurodegenerative diseases like Alzheimer's.[18] Isatin and its derivatives have shown promise as neuroprotective agents by modulating these inflammatory processes.

Studies using activated microglia cell models have demonstrated that specific N-alkylated and chlorinated isatin derivatives can significantly reduce the release of key pro-inflammatory mediators at non-cytotoxic concentrations (25 µM).[18] These mediators include:

-

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to neuronal damage.

-

Interleukin-6 (IL-6): A pro-inflammatory cytokine.

-

Tumor Necrosis Factor-alpha (TNF-α): Another critical cytokine in the inflammatory cascade.

By mitigating the inflammatory response from microglia, these compounds may protect neurons from damage, identifying them as promising lead candidates for the development of new neuroprotective agents.[18] Furthermore, isatin itself has demonstrated neuroprotective effects in rotenone-induced models of Parkinsonism.[19]

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.

General Synthesis of Fluorinated 1-benzylisatins

This one-pot procedure is adapted from methodologies used to generate N-substituted fluorinated isatins.[3]

Rationale: This two-step, one-pot synthesis is efficient for creating a library of N-substituted isatins. The use of sodium hydride (NaH) as a strong base is critical for deprotonating the nitrogen at position 1 of the isatin ring, forming a sodium salt. This nucleophilic salt can then readily react with an appropriate benzyl halide in an alkylation reaction. Dry DMF is used as the solvent because it is aprotic and can dissolve both the isatin salt and the halide.

Step-by-Step Protocol:

-

Preparation: To a solution of 5-fluoro-isatin (10 mmol) in dry N,N-Dimethylformamide (DMF, 20 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% suspension in mineral oil, 10 mmol) in portions over 30 minutes. Maintain the temperature at 5 °C using an ice-water bath. The mixture will typically turn purple upon addition of NaH.

-

Salt Formation: Stir the reaction mixture for an additional 30 minutes at 5 °C to ensure complete formation of the isatin sodium salt.

-

Alkylation: Add the desired fluorinated benzyl halide (10 mmol) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure fluorinated 1-benzylisatin derivative.

Sources

- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 5,6-Difluoroindoline-2,3-dione: A Technical Guide for Drug Discovery Professionals

Introduction: The Isatin Scaffold as a Privileged Structure in Medicinal Chemistry

The isatin (1H-indole-2,3-dione) core is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community for its vast array of pharmacological activities.[1][2][3] This bicyclic system, comprising a fused benzene and pyrrolidone ring, offers a unique combination of structural rigidity and synthetic tractability, making it an ideal starting point for the development of novel therapeutic agents.[4] The inherent biological activity of the isatin nucleus, coupled with the ease of functionalization at various positions, has led to the discovery of derivatives with potent anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties.[5]

This technical guide focuses on a specific, yet promising, member of this family: 5,6-Difluoroindoline-2,3-dione (also known as 5,6-Difluoroisatin). The introduction of fluorine atoms onto the aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In the context of the isatin scaffold, fluorination at the 5- and 6-positions is anticipated to modulate the electronic properties and lipophilicity of the molecule, potentially leading to enhanced therapeutic efficacy and a unique pharmacological profile.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic applications of this compound. We will delve into its synthesis, explore its putative mechanisms of action in key disease areas, and provide detailed experimental protocols to facilitate further investigation and drug discovery efforts.

I. Synthesis of this compound: A Reliable and Scalable Approach

The synthesis of this compound can be reliably achieved through a well-established chemical pathway. The following protocol outlines a common and effective method.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Anhydrous sodium sulfate

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

-

Ethanol

-

Water

Procedure:

Step 1: Synthesis of N-(4-fluoro-phenyl)-2-hydroxyimino-acetamide

-

In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water.

-

In a separate vessel, dissolve 4-fluoroaniline in water and add concentrated hydrochloric acid.

-

Add the 4-fluoroaniline solution to the chloral hydrate solution with vigorous stirring.

-

Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

-

Heat the mixture to 100°C and maintain for approximately 1 minute.

-

Cool the reaction mixture, and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry to obtain N-(4-fluoro-phenyl)-2-hydroxyimino-acetamide.

Step 2: Cyclization to 5-Fluoro-1H-indole-2,3-dione

-

Preheat concentrated sulfuric acid to 50°C in a reaction vessel.

-

Slowly add the N-(4-fluoro-phenyl)-2-hydroxyimino-acetamide from Step 1 in batches with vigorous stirring, maintaining the temperature between 65-75°C for 1 hour.

-

Heat the mixture to 80°C for 15 minutes.

-

Cool the reaction to room temperature and pour it into crushed ice with strong stirring.

-

Filter the resulting precipitate and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture and dry to yield 5-Fluoro-1H-indole-2,3-dione.

II. Potential Therapeutic Applications and Underlying Mechanisms of Action

While direct and extensive studies on this compound are still emerging, a wealth of data from structurally related isatin derivatives, particularly fluorinated analogs, provides compelling evidence for its therapeutic potential across several key areas.

A. Anticancer Activity: Targeting Cell Proliferation and Inducing Apoptosis

The isatin scaffold is a cornerstone in the development of novel anticancer agents.[1] Derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

Mechanism of Action: A plausible mechanism for the anticancer activity of this compound involves the inhibition of protein kinases that are crucial for cancer cell signaling and proliferation. Furthermore, isatin derivatives have been identified as potent inducers of apoptosis, the programmed cell death pathway that is often dysregulated in cancer. This is thought to occur, in part, through the inhibition of caspases, a family of proteases that are central to the execution of apoptosis.[6][7]

Supporting Evidence: A study on a series of novel fluorinated isatin-hydrazone derivatives demonstrated significant in vitro antiproliferative activity against human lung (A549) and liver (HepG2) cancer cell lines.[8] One of the most effective compounds, containing a 4-nitrobenzylidene group, exhibited IC50 values of 42.43 μM and 48.43 μM against A549 and HepG2 cells, respectively.[8] While this study focused on derivatives, it underscores the potential of the fluorinated isatin core in cancer therapy.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the drug-containing medium and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Caspase Inhibition: A Key to Modulating Apoptosis

Caspases are a family of cysteine proteases that play a critical role in the execution phase of apoptosis.[7] The inhibition of specific caspases is a promising therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury. Isatin sulfonamides have emerged as a potent class of non-peptide caspase-3 and -7 inhibitors.[6]

Mechanism of Action: The carbonyl group at the C3 position of the isatin ring is believed to interact with the cysteine thiol in the active site of the caspase enzyme, leading to its inhibition.[6] The fluorine substituents on the aromatic ring of this compound could enhance this interaction and improve selectivity.

Supporting Evidence: Studies on isatin-sulfonamide derivatives have demonstrated potent inhibitory activity against caspase-3 and -7.[7] For instance, a 4-chloro phenylacetamide derivative of an isatin-sulfonamide exhibited an IC50 value of 2.33 µM for caspase-3 inhibition.[7] While this is a derivative, it highlights the potential of the isatin core as a starting point for potent caspase inhibitors.

Experimental Protocol: Caspase-3/7 Activity Assay

Materials:

-

Recombinant human caspase-3 and caspase-7

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 2 mM DTT)

-

This compound

-

384-well plates

-

Fluorometric plate reader

Procedure:

-

In a 384-well plate, incubate the caspase enzyme with various concentrations of this compound in the assay buffer for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the production of the fluorescent product (e.g., 7-amino-4-methyl coumarin) over time using a fluorometric plate reader (e.g., λex = 360 nm, λem = 460 nm).

-

Determine the initial rate of the reaction from the linear portion of the progress curve.

-

Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

C. Antibacterial Activity: Targeting Bacterial DNA Replication

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The isatin scaffold has been explored for its antibacterial properties, and some derivatives have shown promising activity.[9][10]

Mechanism of Action: A potential mechanism for the antibacterial action of this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is shared by the fluoroquinolone class of antibiotics.

Supporting Evidence: While direct studies on this compound are limited, the structural similarity to quinolone antibiotics and the known antibacterial activity of other isatin derivatives suggest this as a promising area of investigation.[10]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Luria-Bertani broth)

-

This compound

-

Standard antibiotic (e.g., Amoxicillin)

-

96-well plates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the bacterial growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Include positive (bacteria only) and negative (medium only) controls, as well as a standard antibiotic control.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

III. Visualizing the Pathways: Diagrams and Data

To further elucidate the potential mechanisms of action and present key data in a clear and concise manner, the following diagrams and tables are provided.

Diagrams of Potential Mechanisms

Caption: Putative anticancer mechanisms of this compound.

Caption: Proposed antibacterial mechanism of this compound.

Table of Reported Biological Activities of Fluorinated Isatin Derivatives

| Compound Class | Target/Assay | Cell Line/Organism | Reported IC50/Activity | Reference |

| Fluorinated Isatin-Hydrazones | Antiproliferative Activity | A549 (Human Lung Cancer) | IC50 = 42.43 µM | [8] |

| Fluorinated Isatin-Hydrazones | Antiproliferative Activity | HepG2 (Human Liver Cancer) | IC50 = 48.43 µM | [8] |

| Isatin-Sulfonamide Derivatives | Caspase-3 Inhibition | - | IC50 = 2.33 µM | [7] |

| Isatin Derivatives | Antibacterial Activity | S. aureus, E. coli | Zone of inhibition method | [9] |

IV. Future Directions and Conclusion

This compound stands as a molecule of significant interest for therapeutic development. Its structural heritage within the versatile isatin family, combined with the strategic placement of fluorine atoms, suggests a high potential for potent and selective biological activity. The evidence gathered from related compounds strongly supports its investigation as an anticancer, caspase-inhibiting, and antibacterial agent.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound. Further research should focus on:

-

Comprehensive in vitro screening: Evaluating the compound against a broader panel of cancer cell lines, bacterial strains, and a wider range of kinases and proteases.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy and safety studies: Progressing the most promising candidates into preclinical animal models to assess their therapeutic potential and safety profiles.

V. References

-

Cheke, R. S., Patil, V. M., Firke, S. D., Ambhore, J. P., Ansari, I. A., Patel, H. M., Shinde, S. S., Pasupuleti, V. R., Hassan, I., & Adnan, M. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 15(3), 272. [Link][1][2][3]

-

Scilit. (n.d.). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Retrieved from [Link][5]

-

(2024). isatin and its derivatives: review of pharmacological activities and therapeutic potential. ResearchGate. [Link][4]

-